![molecular formula C22H14Cl2N2O4 B11621055 2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid](/img/structure/B11621055.png)
2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid
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Overview
Description
2-{2-[(2,4-DICHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE-1-CARBONYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a benzoic acid moiety, and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,4-DICHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE-1-CARBONYL}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl alcohol. This intermediate is then reacted with 1H-1,3-benzodiazole-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification through techniques like crystallization or chromatography. Safety measures are crucial due to the handling of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,4-DICHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE-1-CARBONYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds.
Scientific Research Applications
2-{2-[(2,4-DICHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE-1-CARBONYL}BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism by which 2-{2-[(2,4-DICHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE-1-CARBONYL}BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, such as inhibiting enzyme activity in a biochemical assay or binding to a receptor in a therapeutic context.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2,4-DICHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE-1-CARBONYL}BENZOIC ACID shares similarities with other benzodiazole derivatives and benzoic acid compounds.
- Compounds like 2-{2-[(2,4-DICHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE-1-CARBONYL}BENZOIC ACID and 2-{2-[(2,4-DICHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE-1-CARBONYL}BENZOIC ACID have similar structures but differ in their functional groups.
Uniqueness
The uniqueness of 2-{2-[(2,4-DICHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE-1-CARBONYL}BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate or active agent in various contexts.
Properties
Molecular Formula |
C22H14Cl2N2O4 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-[2-[(2,4-dichlorophenoxy)methyl]benzimidazole-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C22H14Cl2N2O4/c23-13-9-10-19(16(24)11-13)30-12-20-25-17-7-3-4-8-18(17)26(20)21(27)14-5-1-2-6-15(14)22(28)29/h1-11H,12H2,(H,28,29) |
InChI Key |
YUEFNJYCZITXLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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